molecular formula C14H17N5O2 B2843058 (3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034204-32-3

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2843058
CAS No.: 2034204-32-3
M. Wt: 287.323
InChI Key: OBLJKMKWAAJVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethyl-1H-pyrazol-4-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound featuring both a pyrazole and a pyrrolidine moiety linked by a methanone group. Its intricate structure allows for a variety of chemical interactions, making it a versatile compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone typically involves a multi-step process:

  • Formation of 3,5-dimethyl-1H-pyrazole: : Starting with the appropriate diketone and hydrazine derivatives under acidic conditions.

  • Preparation of 3-(pyrimidin-2-yloxy)pyrrolidine: : This step often involves a nucleophilic substitution reaction where pyrrolidine reacts with pyrimidin-2-ol.

  • Linking the two moieties: : The final step is a condensation reaction that combines the two intermediates with a methanone group, typically under dehydrating conditions.

Industrial Production Methods

Industrial production might involve similar steps, but optimized for scale. Common industrial methods include:

  • Batch processing: for high purity requirements.

  • Continuous flow reactors: for consistent and high-volume production.

  • Catalysts: : Utilizing specific catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can undergo oxidation, particularly at the pyrazole ring, using agents like hydrogen peroxide.

  • Reduction: : Reduction reactions, especially of the methanone group, can be carried out with reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution can occur at the pyrimidine ring, allowing for various functionalizations.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: : Alkyl halides for substitution reactions.

  • Catalysts: : Palladium or nickel catalysts for hydrogenation reactions.

Major Products Formed

The reactions can lead to diverse products depending on the conditions, including various oxidized forms, reduced methanone derivatives, and substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Analytical Chemistry: : Utilized in studies involving reaction mechanisms and kinetics.

Biology

  • Biochemical Probes: : Used to study enzyme functions and interactions.

  • Molecular Biology: : Investigated for its potential as a binding agent in DNA studies.

Medicine

  • Drug Development: : Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Diagnostics: : Used in developing new diagnostic assays.

Industry

  • Materials Science: : Utilized in the development of new materials with specific electronic properties.

  • Agrochemicals: : Investigated for its potential as a bioactive compound in agriculture.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethyl-1H-pyrazol-4-yl)(3-(pyrimidin-2-yl)pyrrolidin-1-yl)methanone: : Lacks the oxy group, which can affect its reactivity and binding properties.

  • (3,5-Dimethyl-1H-pyrazol-4-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: : Substituting pyrimidine with pyridine alters its biochemical interactions.

Uniqueness

This compound's unique structure, combining the specific functionalities of the pyrazole, pyrimidine, and pyrrolidine rings, along with the methanone group, makes it distinct. Its ability to undergo a variety of chemical reactions and its broad range of applications in research and industry highlight its versatility.

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-9-12(10(2)18-17-9)13(20)19-7-4-11(8-19)21-14-15-5-3-6-16-14/h3,5-6,11H,4,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLJKMKWAAJVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.